molecular formula C11H23NO B13175759 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol

Cat. No.: B13175759
M. Wt: 185.31 g/mol
InChI Key: GNIZFYRMPOAPRI-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is an organic compound with the molecular formula C11H23NO. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and a tertiary alcohol group. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol typically involves the reaction of cyclopentylamine with a suitable alkylating agent. One common method is the alkylation of cyclopentylamine with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is not well-defined in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and alcohol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is unique due to the presence of both an aminomethyl group and a tertiary alcohol group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10(3,13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

GNIZFYRMPOAPRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1(CCCC1)CN)O

Origin of Product

United States

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